5'-amino-2'-(furan-3-yl)-[2,3'-bifuran]-4'-carbonitrile
Overview
Description
5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features multiple furan rings, making it a bifuran derivative. The presence of an amino group and a carbonitrile group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bifuran Core: The bifuran core can be synthesized through a coupling reaction between two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a furan halide in the presence of a palladium catalyst and a base.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For example, a furan derivative with a leaving group (such as a halide) can react with ammonia or an amine to form the corresponding amino-furan.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction. This can be achieved by reacting a furan derivative with a suitable cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient and cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the amino and carbonitrile groups allows for specific binding to active sites, potentially inhibiting or modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
2-furoic acid: A simpler furan derivative with a carboxylic acid group.
Furfurylamine: A furan derivative with an amino group.
2,5-furandicarboxylic acid: A bifuran derivative with two carboxylic acid groups.
Uniqueness
5’-amino-2’-(furan-3-yl)-[2,3’-bifuran]-4’-carbonitrile is unique due to the combination of its bifuran core, amino group, and carbonitrile group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-6-9-11(10-2-1-4-17-10)12(18-13(9)15)8-3-5-16-7-8/h1-5,7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZRBKUIWAODQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=COC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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